N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a benzothiazole-derived sulfonamide compound with a unique structural configuration. The molecule features a 6-fluoro-substituted benzothiazole ring linked to a benzamide core via a sulfamoyl bridge. The sulfamoyl group is further modified with a methyl-(oxolan-2-yl)methyl substituent, introducing a tetrahydrofuran-derived moiety. The compound’s structural complexity underscores its utility in exploring structure-activity relationships (SAR) within benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-24(12-15-3-2-10-28-15)30(26,27)16-7-4-13(5-8-16)19(25)23-20-22-17-9-6-14(21)11-18(17)29-20/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZNYMLEKZSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival or proliferation of pathogens or cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Benzothiazole-Benzamide Derivatives
- N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA): These compounds, synthesized via benzoylation of 2-aminobenzothiazole, lack the sulfamoyl group and oxolane substituent present in the target compound. Single-crystal studies reveal that fluorination improves thermal stability compared to non-fluorinated analogues, a property that may extend to the 6-fluoro-substituted target compound .
B. Sulfamoyl-Bearing Analogues
- 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11):
These 1,3,4-oxadiazole derivatives share the sulfamoyl-benzamide backbone but replace the benzothiazole ring with oxadiazole. LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s benzothiazole moiety may offer distinct electronic or steric advantages over oxadiazole in enzyme binding .
- 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide: This analogue substitutes benzothiazole with a simpler thiazole ring.
Substituent Effects
A. Fluorine Substitution
- The 6-fluoro group on the benzothiazole ring in the target compound contrasts with fluorine at the benzamide position in 2-BTFBA. Fluorine’s electron-withdrawing effects can enhance binding to hydrophobic enzyme pockets or improve membrane permeability .
B. Oxolane (Tetrahydrofuran) Modification
- The methyl[(oxolan-2-yl)methyl]sulfamoyl group introduces a polar, oxygen-rich moiety absent in analogues like LMM5 (benzyl/methyl sulfamoyl) or LMM11 (cyclohexyl/ethyl sulfamoyl). This modification may improve solubility or reduce cytotoxicity, as seen in other sulfonamide derivatives with cyclic ether substituents .
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, known for their diverse biological activities. Its chemical structure can be represented as follows:
Where and represent the specific number of carbon and hydrogen atoms in the molecule. The presence of the fluorine atom and the sulfamoyl group contributes to its unique properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties . A study focused on various benzothiazole compounds, including derivatives similar to this compound, demonstrated significant activity against a range of pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| N-(6-fluoro...) | C. albicans | 18 |
Anti-inflammatory Properties
Benzothiazole derivatives are also noted for their anti-inflammatory effects . In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
- Interference with Cell Membrane Integrity : It can disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response in inflammatory conditions.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Clinical Implications
The findings suggest that this compound could be developed into a therapeutic agent for infections caused by resistant strains of bacteria. Further research is needed to explore its efficacy in vivo and its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
